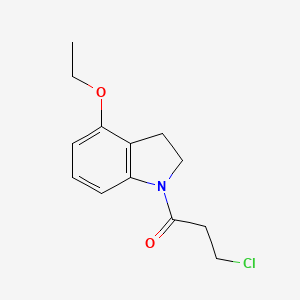
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, commonly referred to as 2C-E, is a synthetic drug belonging to the phenethylamine family. It is a psychoactive substance that produces hallucinogenic effects in humans. 2C-E was first synthesized in the 1970s by the chemist Alexander Shulgin and is now commonly used as a recreational drug.
Applications De Recherche Scientifique
2C-E is used in scientific research as a tool to study the effects of hallucinogens on the human body. Researchers have used 2C-E to study the effects of hallucinogens on the brain, including the effects on the serotonin system and its role in regulating mood and behavior. Additionally, 2C-E has been used to study the effects of hallucinogens on cognitive processes such as learning and memory.
Mécanisme D'action
2C-E acts on the serotonin system by binding to serotonin receptors in the brain. This binding causes the release of serotonin, which leads to the production of hallucinogenic effects. Additionally, 2C-E is believed to interact with other neurotransmitters, such as dopamine and norepinephrine, which can further enhance its hallucinogenic effects.
Biochemical and Physiological Effects
2C-E produces a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, body temperature, and pupil dilation. Additionally, users may experience visual and auditory hallucinations, as well as altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
2C-E has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is a relatively safe drug with few side effects. However, 2C-E is not approved by the FDA for use in humans, and as such, it is not suitable for clinical studies.
Orientations Futures
There are several potential future directions for research involving 2C-E. For example, further research could be conducted to explore the effects of 2C-E on the serotonin system and its role in regulating mood and behavior. Additionally, further research could be conducted to explore the effects of 2C-E on cognitive processes such as learning and memory. Additionally, research could be conducted to explore potential therapeutic applications for 2C-E, such as the treatment of depression or anxiety. Finally, research could be conducted to explore the long-term effects of 2C-E on the human body.
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-4-11(9(12)3-10)5-8(7)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHDHQPHLFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477128.png)



![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)
![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477136.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)
![Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477145.png)
![6-Methoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1477148.png)
![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1477149.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477150.png)
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477151.png)